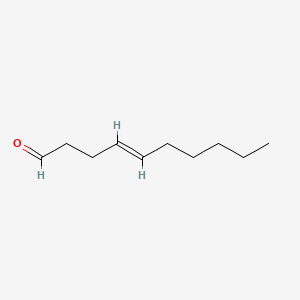
trans-4-Decen-1-al
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-Decen-1-al: is an organic compound with the molecular formula C10H18O . It is a pale yellow liquid known for its powerful aldehydic, orange-like, green, and floral odor. This compound is commonly used in fragrances to create fresh, natural, citrus-like notes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: trans-4-Decen-1-al can be synthesized through the reaction of 1-octen-3-ol with ethyl vinyl ether . The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The compound is then purified through distillation or other separation techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: trans-4-Decen-1-al undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.
Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Imines or acetals, depending on the nucleophile used.
Applications De Recherche Scientifique
trans-4-Decen-1-al has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its role in biological signaling and as a potential pheromone.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of trans-4-Decen-1-al involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s aldehydic group is highly reactive, allowing it to participate in a range of chemical reactions that can modulate biological pathways .
Comparaison Avec Des Composés Similaires
- trans-2-Decen-1-al
- cis-4-Decen-1-al
- trans-2-Decenal
Comparison: trans-4-Decen-1-al is unique due to its specific structural configuration, which imparts distinct olfactory properties compared to its isomers and other similar compounds. While trans-2-Decen-1-al and cis-4-Decen-1-al also possess aldehydic and citrus-like odors, the exact scent profile and reactivity can vary significantly. This uniqueness makes this compound particularly valuable in applications requiring specific fragrance characteristics .
Propriétés
Numéro CAS |
30390-50-2 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
dec-4-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,10H,2-5,8-9H2,1H3 |
Clé InChI |
CWRKZMLUDFBPAO-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCCC=O |
SMILES isomérique |
CCCCC/C=C/CCC=O |
SMILES canonique |
CCCCCC=CCCC=O |
Densité |
0.843-0.850 |
Key on ui other cas no. |
65405-70-1 21662-09-9 30390-50-2 |
Description physique |
colourless to slightly yellow liquid with an orange-like, fatty odour |
Pictogrammes |
Irritant |
Solubilité |
soluble in alcohol and most fixed oils; insoluble in water |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















